

hDHODH-IN-2 stability and storage conditions

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Compound of Interest		
Compound Name:	hDHODH-IN-2	
Cat. No.:	B10756720	Get Quote

Technical Support Center: hDHODH-IN-2

Welcome to the technical support center for **hDHODH-IN-2**. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of **hDHODH-IN-2**, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is hDHODH-IN-2 and what is its mechanism of action?

A1: hDHODH-IN-2 (CAS: 1644156-80-8) is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2][3] hDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] By inhibiting hDHODH, hDHODH-IN-2 disrupts the production of pyrimidines, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[5] It is also identified as "compound 21d" in some scientific literature.

Q2: What are the recommended storage conditions for hDHODH-IN-2?

A2: Proper storage of **hDHODH-IN-2** is crucial to maintain its stability and activity. Based on available data, the following conditions are recommended:

- Solid Form: Store at -20°C for up to 2 years.
- In DMSO: Store at 4°C for up to 2 weeks or at -80°C for up to 6 months.







To prevent degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of hDHODH-IN-2 in common laboratory solvents?

A3: While specific quantitative solubility data for a wide range of solvents is not readily available, **hDHODH-IN-2** is known to be soluble in dimethyl sulfoxide (DMSO). For most experimental purposes, preparing a concentrated stock solution in DMSO is the recommended starting point. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.

Q4: How can I be sure my **hDHODH-IN-2** is active in my experiment?

A4: The most direct way to confirm the activity of **hDHODH-IN-2** is to perform an in vitro enzyme inhibition assay using recombinant hDHODH. A decrease in the production of orotate or the reduction of an electron acceptor like DCIP in the presence of the inhibitor will confirm its activity. Additionally, in cell-based assays, the antiproliferative effects of **hDHODH-IN-2** can often be rescued by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis.

Stability and Storage Conditions

Proper handling and storage are critical for ensuring the integrity and performance of **hDHODH-IN-2** in your experiments.



Form	Storage Temperature	Duration	Notes
Powder	-20°C	2 years	Store in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution	4°C	2 weeks	For short-term use. Protect from light.
DMSO Stock Solution	-80°C	6 months	Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

General Handling Recommendations:

- Reconstitution: Briefly centrifuge the vial before opening to ensure all the powder is at the bottom. Reconstitute the solid compound in high-quality, anhydrous DMSO to the desired stock concentration.
- Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
- Light Sensitivity: As a bromo-substituted aromatic compound, hDHODH-IN-2 may be sensitive to light. Protect stock solutions and experimental setups from direct light exposure.
- pH Stability: The stability of pyrazole-based compounds can be influenced by pH. It is advisable to prepare fresh dilutions in your experimental buffer shortly before use.

Experimental Protocols Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of **hDHODH-IN-2** against recombinant human DHODH.



Materials:

- Recombinant human DHODH enzyme
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100
- L-dihydroorotic acid (DHO), substrate
- 2,6-dichloroindophenol (DCIP), electron acceptor
- Coenzyme Q10 (CoQ10)
- hDHODH-IN-2
- DMSO
- 96-well microplate
- Microplate reader

Procedure:

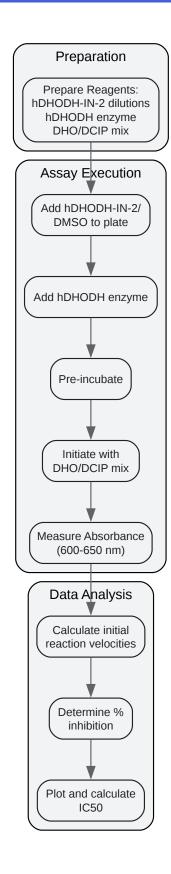
- Prepare Reagents:
 - Prepare a stock solution of **hDHODH-IN-2** in DMSO (e.g., 10 mM).
 - Prepare serial dilutions of **hDHODH-IN-2** in DMSO.
 - Prepare a solution of recombinant hDHODH in Assay Buffer.
 - Prepare a reaction mix containing DHO and DCIP in Assay Buffer.
- Assay Plate Setup:
 - \circ Add 2 μ L of each **hDHODH-IN-2** dilution (and DMSO as a vehicle control) to the wells of a 96-well plate.
 - Add the hDHODH enzyme solution to each well.



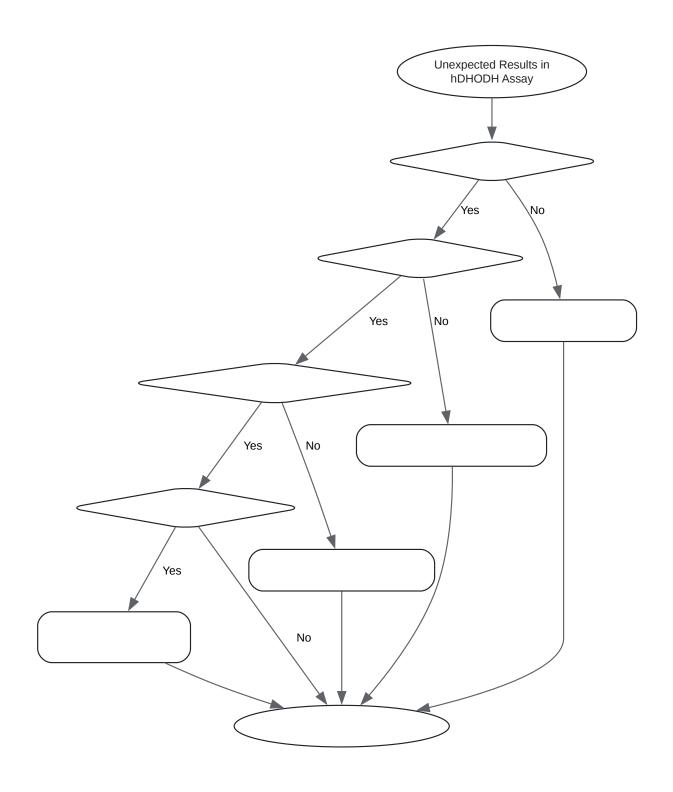
- Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Initiate and Measure Reaction:
 - Initiate the reaction by adding the DHO/DCIP reaction mix to each well.
 - Immediately begin monitoring the decrease in absorbance at 600-650 nm (for DCIP reduction) at regular intervals using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity for each concentration of the inhibitor.
 - Determine the percent inhibition relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Diagram: hDHODH Inhibition Assay Workflow

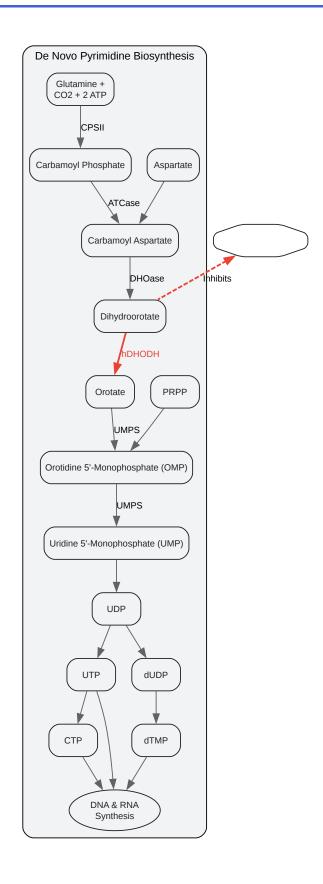












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